{1-[(Methylamino)methyl]cyclopentyl}methanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Methylamino)methyl]cyclopentyl}methanol typically involves the reaction of cyclopentylmethanol with methylamine under specific conditions . The reaction is carried out in the presence of a catalyst, often under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions
{1-[(Methylamino)methyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylmethanol derivatives .
Scientific Research Applications
{1-[(Methylamino)methyl]cyclopentyl}methanol is used in a variety of scientific research applications:
Mechanism of Action
The mechanism of action of {1-[(Methylamino)methyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
{1-[(Methylamino)methyl]cyclopentyl}methanol is unique due to its specific cyclopentyl structure, which imparts distinct chemical and physical properties compared to its cyclobutyl and cyclohexyl analogs . This uniqueness makes it valuable in research and industrial applications where specific molecular interactions are required .
Properties
IUPAC Name |
[1-(methylaminomethyl)cyclopentyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-6-8(7-10)4-2-3-5-8/h9-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULZFQBYJXFVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649358 | |
Record name | {1-[(Methylamino)methyl]cyclopentyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-70-1 | |
Record name | 1-[(Methylamino)methyl]cyclopentanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959238-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {1-[(Methylamino)methyl]cyclopentyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 959238-70-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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